Enhanced Lipophilicity of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic Acid Compared to its Phenyl Analog
5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid exhibits a higher calculated lipophilicity (LogP) compared to its non-fluorinated phenyl analog, 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid. This difference, though moderate, is a well-established consequence of introducing a fluorine atom onto an aryl ring and can significantly influence membrane permeability and non-specific binding in biological systems [1].
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.57 |
| Comparator Or Baseline | 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid (CAS 99066-76-9); Calculated LogP = 1.2 [2] |
| Quantified Difference | ΔLogP = +0.37 |
| Conditions | Data are calculated physicochemical properties using standard algorithms (e.g., ChemAxon), not experimental measurements. |
Why This Matters
This difference in LogP can be critical for optimizing the absorption and distribution of a final drug candidate or for tuning the lipophilicity of an agrochemical active ingredient.
- [1] Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. View Source
- [2] PubChem. (n.d.). 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid. Retrieved April 20, 2026. View Source
